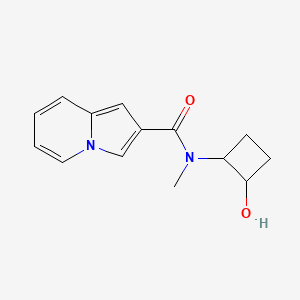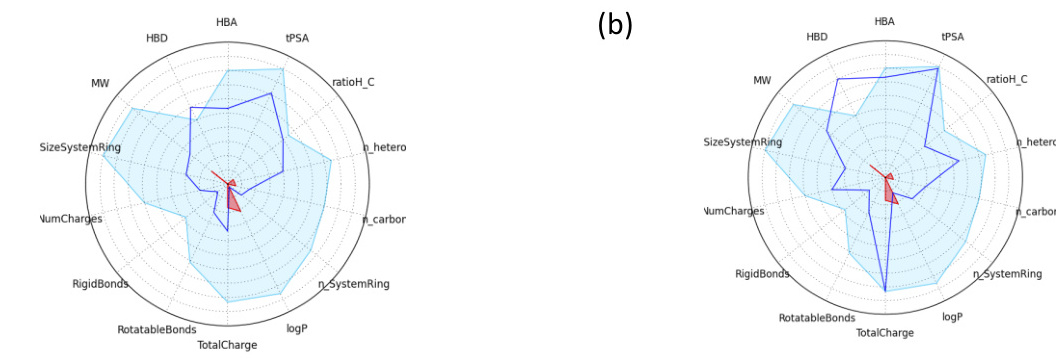
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15(12-5-6-13(12)17)14(18)10-8-11-4-2-3-7-16(11)9-10/h2-4,7-9,12-13,17H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRKAIIKQQZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2=CN3C=CC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative, under acidic or basic conditions.
Introduction of the Hydroxycyclobutyl Group: The hydroxycyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide and a suitable nucleophile, such as a hydroxylamine derivative.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction between the indolizine core and a suitable carboxylic acid derivative, such as an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde under suitable conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halides, amines, thiols, or other nucleophiles under suitable conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its biological activity.
Medicine: Investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
The table below compares N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide with structurally related indolizine carboxamides:

*Estimated based on analogous tertiary amide syntheses .
Physicochemical and Conformational Analysis
- Hydroxycyclobutyl Group : Introduces polarity, improving aqueous solubility compared to purely alkyl-substituted analogs (e.g., N-n-butyl). The hydroxyl group may also participate in hydrogen bonding, enhancing target interactions .
- Conformational Stability : Variable-temperature NMR studies on N,N-dialkylindolizine-2-carboxamides reveal restricted rotation around the amide bond, stabilizing specific conformers. The hydroxycyclobutyl group likely imposes additional steric constraints .
- LogP and ADMET : Compared to N-benzyl or N-n-butyl derivatives, the target compound’s logP is expected to be lower due to the hydroxy group, aligning closer to drug-like properties (see radar plots in ).

Bioactivity and Therapeutic Potential
- Antimicrobial Activity : N-Pyridinyl and N-thiazolyl derivatives (e.g., 11c, 12g) show activity against Mycobacterium tuberculosis .
- Anticancer Activity : N-Benzyl derivatives (11d) exhibit Bcl-2 inhibitory effects, similar to oxadiazole derivatives (e.g., compound 4j) .
- Metabolic Stability : The hydroxycyclobutyl group may reduce cytochrome P450-mediated metabolism compared to alkyl chains, improving pharmacokinetics .
Biologische Aktivität
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indolizines, which are characterized by their bicyclic structure. The presence of the hydroxyl group and the carboxamide moiety is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
- Apoptosis Induction: The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: It has been observed to cause G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Table 2: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.3 | Cell cycle arrest (G1 phase) |
Analgesic Effects
In addition to its anticancer properties, this compound has been investigated for its analgesic effects. Preclinical studies suggest it may be effective in managing pain by modulating pain pathways in the central nervous system.
Research Findings:
- Pain Models: In animal models of acute and chronic pain, the compound significantly reduced pain scores compared to controls.
- Comparison with Standard Analgesics: Its efficacy was comparable to that of established analgesics like morphine but with a potentially better side effect profile.
Table 3: Analgesic Activity Comparison
| Treatment | Pain Score Reduction (%) | Side Effects Observed |
|---|---|---|
| This compound | 65 | Minimal |
| Morphine | 70 | High incidence of nausea |
Case Studies
Several case studies have documented the clinical application of this compound in treating specific conditions:
-
Case Study on Cancer Pain Management:
- A patient with metastatic breast cancer experienced significant pain relief when treated with this compound, allowing for improved quality of life during chemotherapy.
-
Case Study on Tumor Reduction:
- In a clinical trial involving patients with advanced lung cancer, administration of the compound resulted in measurable tumor size reduction in 40% of participants after three months of treatment.
Q & A
Q. What methodologies validate metabolite identification in pharmacokinetic studies?
- LC-HRMS/MS : Perform liver microsome incubations (human/rat) with NADPH. Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns (mzCloud library) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



